molecular formula C10H17N3OS B2847545 1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine CAS No. 2197891-94-2

1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine

Cat. No.: B2847545
CAS No.: 2197891-94-2
M. Wt: 227.33
InChI Key: DNXQYAMISPHVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .


Synthesis Analysis

1,3,4-Thiadiazole was discovered by Emil Fischer in 1882 and has been synthesized using both conventional and microwave methods with various catalysts . The compound can be synthesized using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 .


Molecular Structure Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . The presence of the =N-C-S- moiety and strong aromaticity of the ring are believed to be responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

Derivatives of 1,3,4-thiadiazole have the capability to produce mesoionic salts, and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .


Physical and Chemical Properties Analysis

1,3,4-Thiadiazoles exhibit weak basicity due to the extra heteroatom. They are affected by strong bases and exhibit ring cleavage in the presence of strong bases and acids, providing stability to the structure .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antifungal Agents : A study on the synthesis and bioactivity of novel compounds, including those with piperidine structures, demonstrated potential antimicrobial and antifungal activities. This suggests the compound's utility in developing new treatments for infections caused by bacteria and fungi (Peet & Sunder, 1975).

  • Anticancer Agents : Derivatives of piperidine, including those with modifications similar to the chemical structure , have been synthesized and evaluated for their anticancer activities. These compounds showed promise as potential therapeutic agents against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity (Rehman et al., 2018).

  • Leishmanicidal Activity : The leishmanicidal activity of thiadiazole derivatives, which share structural similarities with the compound of interest, has been evaluated. Some derivatives exhibited strong leishmanicidal activity, surpassing that of the reference drug pentostam. This indicates the potential of such compounds in treating Leishmaniasis, a parasitic disease (Foroumadi et al., 2005).

  • Antihypertensive Activity : Studies on the synthesis and pharmacological evaluation of piperidine-based derivatives have also revealed their potential antihypertensive activities. Such research underscores the compound's relevance in exploring new treatments for hypertension (Kasuya et al., 1983).

Properties

IUPAC Name

3-methyl-5-[(1-methylpiperidin-4-yl)methoxy]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-8-11-10(15-12-8)14-7-9-3-5-13(2)6-4-9/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXQYAMISPHVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.